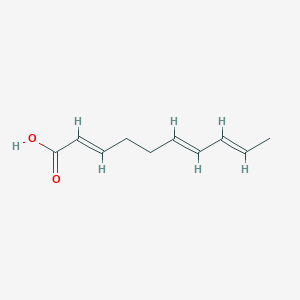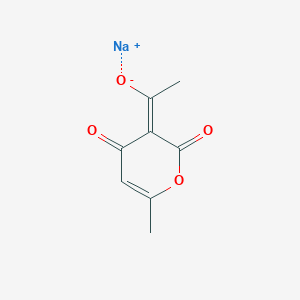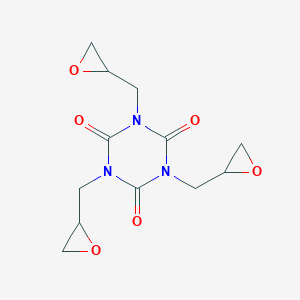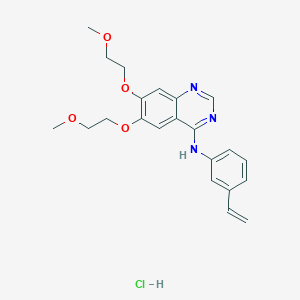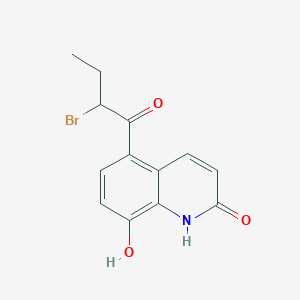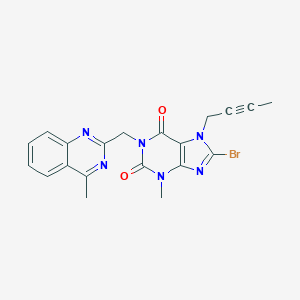
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions designed to introduce various functional groups into the purine backbone, enhancing its biological activity and specificity. An example within this context is the synthesis of BI 1356, a dipeptidyl peptidase-4 inhibitor, which shares structural similarities with the compound of interest (Thomas et al., 2008). The synthesis often involves the strategic introduction of bromo and methyl groups to achieve the desired biological effects.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the compound , is critical for their biological activity. Structural analyses often involve X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the presence of functional groups that dictate interaction with biological targets. The structural complexity and specific substitutions on the purine ring system, such as bromo and methyl groups, play a significant role in the compound's reactivity and potential biological applications.
Chemical Reactions and Properties
Compounds like "8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione" undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are essential for their synthesis and modification. These reactions are influenced by the presence of functional groups, such as the bromo and methyl groups, which can affect the compound's reactivity and stability (Khaliullin & Klen, 2010).
Scientific Research Applications
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of a closely related compound, Linagliptin, were extensively studied. It showed that fecal excretion was the major pathway, with the parent compound being the most abundant radioactive species across all matrices. The study provided insights into the metabolic pathways involving CYP3A4-dependent processes and identified minor metabolites through mass spectrometry and NMR investigations (Blech et al., 2010).
Synthesis Methods
Several research studies have been dedicated to synthesizing derivatives and related compounds, demonstrating various methods of synthesis. For instance, new synthesis pathways for 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones were reported, showcasing innovative one-step procedures for preparing these derivatives (Khaliullin & Klen, 2010). Another study focused on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole, leading to the formation of new compounds with potential biochemical applications (Khaliullin et al., 2014).
Clinical Development for Diabetes Treatment
The compound's variant, BI 1356, was investigated for its potency and duration of action as a DPP-4 inhibitor, offering a superior profile compared to other inhibitors for the treatment of type 2 diabetes. This research emphasized its high selectivity and effectiveness in inhibiting DPP-4 activity in vitro and in vivo (Thomas et al., 2008).
Antidiabetic Effects
Another study on BI 1356 underlined its antidiabetic effects through chronic treatment in diabetic rodent models, showcasing how it increases basal glucagon-like peptide-1 levels and improves glycemic control. This indicates its potential as a once-daily treatment for type 2 diabetes at low therapeutic doses (Thomas, Tadayyon, & Mark, 2009).
properties
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJXCXNYGHNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647176 | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | |
CAS RN |
853029-57-9 | |
| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853029-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

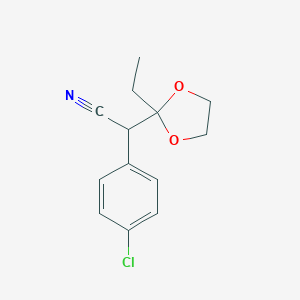
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
